2-(4-Fluorophenyl)-5,8-dimethoxyquinoline
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Overview
Description
2-(4-Fluorophenyl)-5,8-dimethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline typically involves the condensation of 4-fluoroaniline with 2,5-dimethoxybenzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,8-dimethoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline
- 2-(4-Chlorophenyl)-5,8-dimethoxyquinoline
- 2-(4-Bromophenyl)-5,8-dimethoxyquinoline
- 2-(4-Methylphenyl)-5,8-dimethoxyquinoline
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it more effective in various applications, particularly in medicinal chemistry, where it shows improved pharmacokinetic properties and reduced toxicity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,8-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXJHARYIIOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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